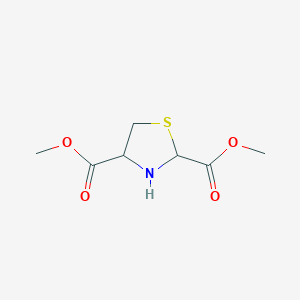

Dimethyl 1,3-thiazolane-2,4-dicarboxylate

Description

Ring Conformation

- The thiazolane ring adopts an envelope conformation , with the sulfur atom at the apex and the nitrogen atom slightly puckered.

- Density functional theory (DFT) and Hartree-Fock (HF) calculations (e.g., HF/6-31G*) predict that pseudo-cis orientations of the methyl ester groups are energetically favorable due to reduced steric hindrance.

Ester Group Orientation

- The two ester groups influence conformational stability. Computational studies on analogous compounds suggest that pseudo-cis arrangements minimize torsional strain compared to pseudo-trans configurations.

- Infrared (IR) spectroscopy of related thiazolane derivatives confirms that polar environments (e.g., xenon matrixes) stabilize trans/cis conformers through dipole-dipole interactions.

Crystallographic Data and Solid-State Arrangements

While direct crystallographic data for this compound is limited, insights can be drawn from structurally similar compounds:

Key Observations from Analogues

- Thiazolidine derivatives often crystallize in monoclinic systems (e.g., space group P2$$_1$$/n) with unit cell parameters influenced by substituent bulk.

- Hydrogen bonding between ester carbonyl groups and solvent molecules (e.g., methanol) can lead to hexameric clusters in the solid state, as observed in dimethyl 2,3-diphenyl-1,3-thiazolidine-5-spiro-2'-adamantane-4,4-dicarboxylate.

Predicted Packing Behavior

- The compound’s ester groups likely participate in C–H···O interactions , stabilizing layered arrangements in crystalline phases.

- Polarizable environments (e.g., krypton or xenon matrixes) may promote conformational homogeneity prior to crystallization.

Tautomerism and Stereochemical Considerations

Tautomerism

Stereochemistry

- The molecule contains two stereocenters at the C2 and C4 positions of the thiazolane ring, leading to four possible stereoisomers (two enantiomeric pairs).

- Synthetic routes typically yield racemic mixtures unless chiral auxiliaries or asymmetric catalysis are employed.

- In related thiazolidine-2,4-dicarboxylic acid derivatives, cis configurations (e.g., (2S,4S)) are biologically active, highlighting the importance of stereochemical control in functional applications.

Structure

2D Structure

Propriétés

IUPAC Name |

dimethyl 1,3-thiazolidine-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4S/c1-11-6(9)4-3-13-5(8-4)7(10)12-2/h4-5,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAHPKXSIYXTAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSC(N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377137 | |

| Record name | dimethyl 1,3-thiazolane-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318233-97-5 | |

| Record name | dimethyl 1,3-thiazolane-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

Dimethyl 1,3-thiazolane-2,4-dicarboxylate (DMTDC) is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and antioxidant applications. This article provides a comprehensive overview of the biological activity of DMTDC, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

DMTDC has the molecular formula and a molecular weight of 205.23 g/mol. It features a thiazolane ring structure with two esterified carboxylate groups, contributing to its reactivity and potential applications in various fields including medicinal chemistry and organic synthesis.

Antimicrobial Properties

Research indicates that compounds related to DMTDC exhibit significant antimicrobial activity. A study highlighted the effectiveness of thiazole derivatives in inhibiting bacterial growth, suggesting that DMTDC could be explored as an antimicrobial agent. The structural features of thiazoles, including the thiazolane framework present in DMTDC, are believed to play a crucial role in this activity.

Antioxidant Activity

Thiazolidine derivatives, including those related to DMTDC, have been investigated for their antioxidant properties. A study demonstrated that thiazolidines can stabilize cell culture media by reducing oxidative stress and enhancing the stability of sensitive components like folic acid and methionine . This antioxidant effect is attributed to the ability of thiazolidines to induce superoxide dismutase and increase intracellular glutathione levels, which are vital for cellular defense against oxidative damage.

Case Studies and Experimental Findings

-

Inhibition of Proline Metabolism :

A study on proline analogs indicated that compounds structurally similar to DMTDC could inhibit proline metabolism in cancer cells. This inhibition was associated with reduced spheroid growth in breast cancer models, highlighting the potential for DMTDC or its derivatives in cancer therapy . -

Cell Culture Stability :

In biotechnological applications, DMTDC-related compounds have been shown to enhance the stability of cell culture media used for monoclonal antibody production. The presence of thiazolidine structures improved process performance by mitigating reactive species generation during cell culture .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dimethyl 2-thiazolidine-4-carboxylate | Thiazolidine ring with carboxylate groups | Typically more stable than thiazolanes |

| Ethyl 1,3-thiazole-2-carboxylate | Thiazole ring with ethyl ester | Often used in agricultural applications |

| 5-Methylthiazole-2-carboxylic acid | Thiazole ring with a carboxylic acid group | Exhibits distinct biological activity |

| Dimethyl 2-thiophenecarboxylate | Thiophene ring structure | Differently interacts due to sulfur atom presence |

DMTDC stands out due to its specific structural characteristics and dual carboxylate functionality, which may enhance its reactivity and biological efficacy compared to related compounds.

Applications De Recherche Scientifique

Synthesis and Organic Chemistry Applications

1. Synthesis of Heterocyclic Compounds:

Dimethyl 1,3-thiazolane-2,4-dicarboxylate is often utilized as a precursor in the synthesis of various heterocyclic compounds. For instance, it has been employed in the one-pot multicomponent synthesis of novel 2-imino-1,3-thiazolidin-4-ones. This method involves the reaction of primary amines with phenyl isothiocyanate and dimethyl acetylenedicarboxylate, yielding products with significant pharmaceutical potential .

2. Reaction with Thiourea Derivatives:

The compound can react with thiourea derivatives to produce 1,3-thiazolidin-4-one derivatives through a straightforward method that does not require catalysts. This flexibility allows for the synthesis of a diverse range of products with varying functional groups .

Medicinal Chemistry Applications

1. Anti-inflammatory Activity:

Research has shown that thiazolidine derivatives exhibit anti-inflammatory properties. This compound derivatives have been studied for their ability to inhibit nitric oxide production in inflammatory conditions. This suggests potential therapeutic applications in treating inflammatory diseases .

2. Potential Anticancer Properties:

Some studies have indicated that thiazolidine compounds may possess anticancer properties. The structural characteristics of this compound could be pivotal in developing new anticancer agents through further modifications and derivatization .

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares dimethyl 1,3-thiazolane-2,4-dicarboxylate with compounds sharing structural or functional similarities, as inferred from the provided evidence.

Dimethyl 5-Methyl-4a-Methyl-1-Methylthiothiopyrano[4,3-b]indole-3,4-Dicarboxylate (Compound 2b)

- Structural Differences: Compound 2b features a fused thiopyranoindole system, whereas this compound has a simpler monocyclic thiazolane scaffold. The indole moiety in 2b introduces aromaticity and π-conjugation, absent in the saturated thiazolane ring.

- Reactivity :

- Applications :

Polymeric Dicarboxylate Derivatives (e.g., 1,4-Benzenedicarboxylic Acid Polymers)

- Functional Group Similarity :

- Both this compound and polymers like 1,4-benzenedicarboxylic acid derivatives contain ester or dicarboxylate groups.

- Structural and Application Contrasts :

- Thermal Stability :

Research Findings and Limitations

- Synthetic Versatility : this compound’s ester groups allow regioselective modifications, unlike the fused-ring system of Compound 2b, which limits functionalization .

- Environmental Considerations : Polymeric dicarboxylates (e.g., PET) face regulatory scrutiny due to microplastic pollution, whereas thiazolane derivatives are less studied in environmental contexts .

- Knowledge Gaps: PubChem data for this compound is incomplete (), highlighting the need for further experimental characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.